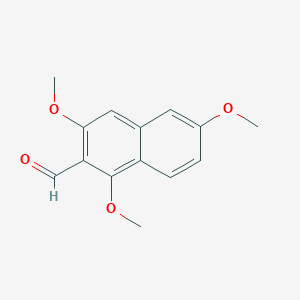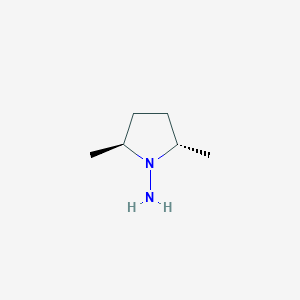![molecular formula C15H15N5O B14185331 Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- CAS No. 858117-24-5](/img/structure/B14185331.png)
Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring both pyridine and pyrrolo[2,3-b]pyridine moieties, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- typically involves the reaction of appropriate pyridine and pyrrolo[2,3-b]pyridine derivatives with isocyanates or carbamoyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolo[2,3-b]pyridine rings using halogenated derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development. They can interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound and its derivatives could be investigated for their potential therapeutic effects. They may act as inhibitors or activators of specific biological pathways, offering new avenues for treatment.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(2-pyridinylmethyl)-N’-(1H-indol-3-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-benzimidazol-2-ylmethyl)-
- Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-
Uniqueness
Compared to these similar compounds, Urea, N-(2-pyridinylmethyl)-N’-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)- stands out due to its specific structural features, which may confer unique chemical reactivity and biological activity. The presence of both pyridine and pyrrolo[2,3-b]pyridine rings allows for diverse interactions and applications.
Eigenschaften
CAS-Nummer |
858117-24-5 |
|---|---|
Molekularformel |
C15H15N5O |
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-(pyridin-2-ylmethyl)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C15H15N5O/c21-15(20-10-12-4-1-2-6-16-12)19-9-11-8-18-14-13(11)5-3-7-17-14/h1-8H,9-10H2,(H,17,18)(H2,19,20,21) |
InChI-Schlüssel |
GNTBUBYNPJOYFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CNC(=O)NCC2=CNC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)
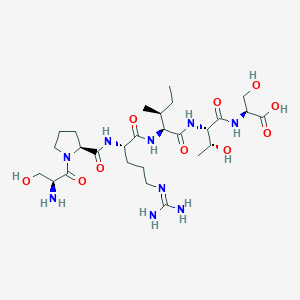
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
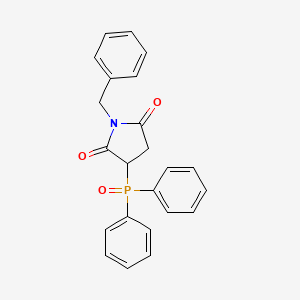
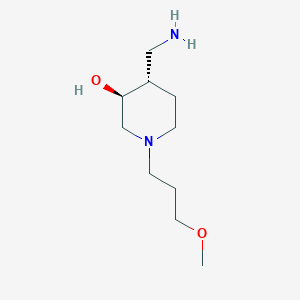
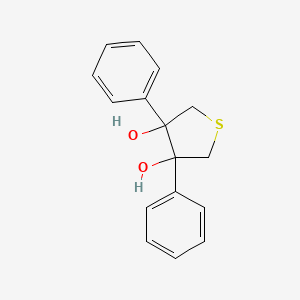

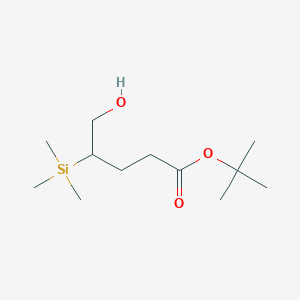
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
